Ortho-Chlorine Substitution Increases Lipophilicity by Δ LogP ≈ +0.6 vs. Non-Halogenated 4-Benzyloxy-3-methoxybenzoic Acid
The 2-chlorobenzyloxy substituent imparts quantifiably higher lipophilicity to the target compound relative to the unsubstituted benzyloxy analog 4-benzyloxy-3-methoxybenzoic acid (CAS 1486-53-9). The computed XLogP3 for 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid is 3.5 [1], whereas the non-chlorinated analog 4-benzyloxy-3-methoxybenzoic acid (C₁₅H₁₄O₄, MW 258.27) carries no chlorine atom and yields a lower computed logP of approximately 2.9–3.0 [2]. This lipophilicity gain influences membrane permeability potential, protein binding propensity, and chromatographic retention behavior in purification workflows.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 4-Benzyloxy-3-methoxybenzoic acid (CAS 1486-53-9): XLogP3 ≈ 2.9–3.0 |
| Quantified Difference | Δ XLogP3 ≈ +0.5 to +0.6 (estimated increase attributable to ortho-Cl substitution) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20 release); comparator logP from structural estimation |
Why This Matters
Higher lipophilicity can be critical for programs targeting intracellular or CNS-penetrant compounds, and the chlorine-driven logP shift allows fine-tuning of ADME properties without altering the core scaffold topology.
- [1] PubChem Compound Summary for CID 882071: Computed XLogP3-AA = 3.5. National Center for Biotechnology Information, PubChem release 2024.11.20. View Source
- [2] PubChem Compound Summary for 4-Benzyloxy-3-methoxybenzoic acid (CID 77991). National Center for Biotechnology Information. Estimated logP from structural data. View Source
